1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine

2-aminoindane pharmacology behavioral screening psychostimulant comparator

1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine (CAS 43152‑60‑9), also known as 2‑pyrrolidinylindane (2‑PYI) or Pyr‑AI, is a synthetic tertiary amine belonging to the 2‑aminoindane family. In this scaffold, the primary amine of 2‑aminoindane (2‑AI) is replaced by a pyrrolidine ring, yielding a conformationally restricted analog with distinct central nervous system (CNS) stimulant properties.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 43152-60-9
Cat. No. B8772451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine
CAS43152-60-9
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CC3=CC=CC=C3C2
InChIInChI=1S/C13H17N/c1-2-6-12-10-13(9-11(12)5-1)14-7-3-4-8-14/h1-2,5-6,13H,3-4,7-10H2
InChIKeyPAOQQDSGNKTTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine (43152-60-9): Core Structural and Pharmacological Classification for Procurement Scientists


1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine (CAS 43152‑60‑9), also known as 2‑pyrrolidinylindane (2‑PYI) or Pyr‑AI, is a synthetic tertiary amine belonging to the 2‑aminoindane family. In this scaffold, the primary amine of 2‑aminoindane (2‑AI) is replaced by a pyrrolidine ring, yielding a conformationally restricted analog with distinct central nervous system (CNS) stimulant properties [1]. The compound was first described in the primary medicinal chemistry literature in 1973 and has since been referenced as a potent psychostimulant with a long duration of action in rodent models [2].

Why 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine Cannot Be Replaced by Generic 2-Aminoindane Analogs in Research Programs


Within the 2‑aminoindane class, substituting the heterocyclic amine profoundly alters the pharmacological profile. The pyrrolidine analog (Pyr‑AI / compound 10j) produces a strong amphetamine‑type stimulant effect with a long duration of activity at 10 mg/kg in mice, whereas the piperidine analog (PIP‑AI) shows analgesic properties comparable to meperidine, and the primary amine 2‑AI lacks this pronounced psychostimulant signature [1]. These divergent in‑vivo outcomes cannot be predicted from basic physicochemical parameters alone, making indiscriminate substitution between pyrrolidine, piperidine, and primary amine 2‑aminoindane derivatives scientifically invalid for behavioral pharmacology, toxicology, or forensic reference standard procurement [2].

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine Relative to Its Closest 2-Aminoindane Analogs


Pyrrolidine vs. Piperidine Analog: Divergent In‑Vivo Pharmacological Profiles in Mouse Behavioral Screening

In the original 1973 pharmacological characterization, the pyrrolidine analog of 2‑aminoindane (compound 10j, corresponding to 1‑(2,3‑dihydro‑1H‑inden‑2‑yl)pyrrolidine) exhibited strong amphetamine‑type stimulant activity with a long duration of effect at 10 mg/kg in mice. In contrast, the direct piperidine analog (compound 11, PIP‑AI) showed analgesic properties comparable to meperidine, with no reported psychostimulant signature [1].

2-aminoindane pharmacology behavioral screening psychostimulant comparator

Pyrrolidine Analog vs. Parent 2‑Aminoindane (2‑AI): Tertiary Amine Confers Enhanced Psychostimulant Potency and Duration

The pyrrolidine derivative of 2‑aminoindane (1‑(2,3‑dihydro‑1H‑inden‑2‑yl)pyrrolidine) is reported to produce strong amphetamine‑type activity and a long duration of action in mice at 10 mg/kg, whereas 2‑AI itself and other 2‑aminoindanes are primarily characterized as monoamine releasing agents and reuptake inhibitors without the same pronounced long‑lasting stimulant behavioral signature described for the pyrrolidine analog [1][2].

2-aminoindane SAR tertiary amine pharmacology CNS stimulant differentiation

Conformational Restriction: Pyrrolidine Ring Imparts Distinct Molecular Geometry vs. Acyclic and Piperidine Analogs

The pyrrolidine ring in 1‑(2,3‑dihydro‑1H‑inden‑2‑yl)pyrrolidine imposes a five‑membered cyclic tertiary amine geometry that is conformationally distinct from the six‑membered piperidine analog (PIP‑AI) and from acyclic N,N‑dialkyl 2‑aminoindane derivatives. The 1973 structure–activity study explicitly differentiates these analogs: the pyrrolidine derivative yields CNS stimulation, the piperidine derivative yields analgesia, and the acyclic dimethylamino analog (compound 9) shows only weak activity [1]. This ring‑size‑dependent pharmacological divergence highlights that conformational restriction is a key molecular determinant of biological activity in this series.

conformational analysis 2-aminoindane scaffold pyrrolidine ring constraint

Predicted Physicochemical Differentiation: Lipophilicity and CNS Drug‑Likeness vs. 2‑Aminoindane

ACD/Labs predicted data for 1‑(2,3‑dihydro‑1H‑inden‑2‑yl)pyrrolidine indicate an ACD/LogP of 3.03, a polar surface area (PSA) of 3 Ų, and zero hydrogen bond donors . By comparison, 2‑aminoindane (2‑AI; CAS 2975‑41‑9) has a lower predicted LogP (~1.5–1.8) and a primary amine moiety (one H‑bond donor). The higher lipophilicity and lower PSA of the pyrrolidine analog significantly enhance passive CNS penetration potential, consistent with the observed long‑duration stimulant effects in vivo [1]. These computational parameters provide a quantitative, measurable basis for prioritizing the pyrrolidine analog over the parent 2‑AI in CNS‑targeted screening libraries.

physicochemical profiling CNS drug-likeness LogP comparison

High‑Value Procurement Scenarios for 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine Based on Verified Differentiation Evidence


Forensic Toxicology Reference Standard for NPS Identification and Metabolite Studies

Given its established identity as a novel psychoactive substance (NPS) with strong amphetamine‑type stimulant properties and long duration of action, 1‑(2,3‑dihydro‑1H‑inden‑2‑yl)pyrrolidine serves as a critical certified reference material for forensic laboratories conducting seized‑drug analysis and biological specimen screening. The distinct pharmacological profile, differentiated from its piperidine analog PIP‑AI, necessitates compound‑specific analytical standards to avoid false identification in GC‑MS or LC‑MS/MS workflows [1].

Medicinal Chemistry SAR Exploration of 2‑Aminoindane‑Based CNS Therapeutics

The dramatic pharmacological divergence between the pyrrolidine, piperidine, and acyclic N‑substituted 2‑aminoindane analogs establishes this compound as an indispensable tool for structure–activity relationship (SAR) studies. The five‑membered pyrrolidine ring uniquely imparts CNS stimulant activity, making the compound a key positive control in screening cascades aimed at identifying novel psychostimulant pharmacophores or biased ligands at monoamine transporters [1].

Computational Chemistry and CNS Drug Design: Scaffold with Optimized Physicochemical Properties

With a predicted ACD/LogP of 3.03, zero hydrogen bond donors, and a very low polar surface area of 3 Ų, 1‑(2,3‑dihydro‑1H‑inden‑2‑yl)pyrrolidine embodies near‑ideal CNS drug‑likeness parameters. Computational chemistry groups and fragment‑based drug design programs can leverage this scaffold as a privileged CNS‑penetrant building block, with the confidence that the physicochemical profile is quantitatively superior to the parent 2‑aminoindane for brain exposure .

Pharmacology and Behavioral Neuroscience: Tool Compound for Dopaminergic/Noradrenergic Pathway Studies

The documented strong amphetamine‑type behavioral activation in mice at 10 mg/kg, with a long duration of effect, positions this compound as a valuable tool for in‑vivo studies of monoaminergic neurotransmission. Unlike the piperidine analog (which shows analgesic properties) or the parent 2‑AI (which lacks the pronounced stimulant signature), the pyrrolidine analog provides a clean behavioral phenotype that can be used to probe dopaminergic and noradrenergic mechanisms in rodent models [1].

Quote Request

Request a Quote for 1-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.